molecular formula C14H10F2N2O B3841469 3-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B3841469
M. Wt: 260.24 g/mol
InChI Key: GTNXKSYINMUUNO-RQZCQDPDSA-N
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Description

3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is a compound belonging to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (–C=N–) Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

3-fluoro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O/c15-12-6-4-10(5-7-12)9-17-18-14(19)11-2-1-3-13(16)8-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNXKSYINMUUNO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is heated under reflux conditions for several hours until the reaction is complete. The resulting product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals

    Biology: The compound exhibits antimicrobial and antitubercular activities, making it a potential candidate for the development of new antibiotics and antitubercular drugs.

    Medicine: Due to its structural properties, the compound is being investigated for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s nonlinear optical properties make it suitable for use in optoelectronic devices and solar energy collectors.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-fluoro-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its stability and reactivity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide
Reactant of Route 2
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3-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

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